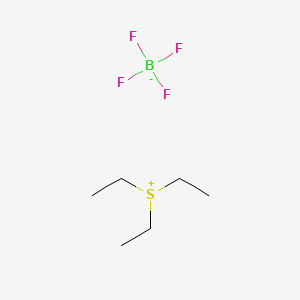
Triethylsulfonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:
(C2H5)3S+I−+AgBF4→(C2H5)3S+BF4−+AgI
The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.
Industrial Production Methods
Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with triethylsulphonium tetrafluoroborate(1-) include:
Nucleophiles: Such as halides, cyanides, and thiolates.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from reactions involving triethylsulphonium tetrafluoroborate(1-) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulphonium salts.
Wissenschaftliche Forschungsanwendungen
Triethylsulfonium tetrafluoroborate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or co-catalyst in various chemical reactions.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium tetrafluoroborate
- Triethyloxonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
Uniqueness
Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.
Eigenschaften
CAS-Nummer |
368-40-1 |
|---|---|
Molekularformel |
C6H15BF4S |
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
triethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
ZHCOPRRLRPZVDR-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Key on ui other cas no. |
368-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















